molecular formula C12H11NO2 B6413770 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% CAS No. 1261998-16-6

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%

Cat. No. B6413770
CAS RN: 1261998-16-6
M. Wt: 201.22 g/mol
InChI Key: BJVICVLHFBDXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% (4-H2HMP) is an aromatic heterocyclic compound with a wide range of applications in medicinal chemistry and drug discovery. 4-H2HMP is a valuable intermediate for the synthesis of many biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and antiviral agents. Furthermore, 4-H2HMP has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential therapeutic applications.

Scientific Research Applications

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory drugs, and antiviral agents. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of other heterocyclic compounds, such as imidazoles, benzimidazoles, and pyridines. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of polymers and nanomaterials.

Mechanism of Action

The exact mechanism of action of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% may interact with various cell receptors, including G-protein coupled receptors, to produce its various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antiviral effects. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess antioxidant, antifungal, and anti-allergic effects. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments include its low cost, availability, and ease of synthesis. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is a versatile compound and can be used in a variety of applications, including the synthesis of biologically active compounds and polymers. The main limitation of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

The potential future directions for 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% research include the development of new synthesis methods, the exploration of new therapeutic applications, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is needed in order to further understand its potential therapeutic applications. Furthermore, further research into the potential adverse effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is also needed in order to ensure its safe use in therapeutic applications.

Synthesis Methods

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% can be synthesized through a number of methods, including the Biginelli reaction, the Ugi reaction, and the Knovenagel condensation. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst. The Ugi reaction involves the reaction of aldehydes, isocyanides, and amines in the presence of a base catalyst. The Knovenagel condensation involves the reaction of aldehydes, ketones, and amines in the presence of a base catalyst.

properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-7-10(15)5-6-13-12/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVICVLHFBDXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692455
Record name 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine

CAS RN

1261998-16-6
Record name 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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